molecular formula C20H19NO4 B3015320 Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate CAS No. 1351821-28-7

Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate

Cat. No.: B3015320
CAS No.: 1351821-28-7
M. Wt: 337.375
InChI Key: XARRKCAPZHVHJK-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile privileged scaffold for the development of novel multi-target therapeutic agents. Its core structure is closely related to various biologically active quinoline-3-carboxylates that have demonstrated potent anticancer and anti-inflammatory properties in preclinical research . As a key chemical intermediate, its primary research value lies in its potential to be further functionalized. The 4-phenyl and 3-carboxylate ester substituents make it a suitable precursor for synthesizing more complex molecules, such as carboxamide derivatives, which are often explored for their improved pharmacological profiles . The dimethoxy groups are common pharmacophores found in compounds investigated for their disease-modifying antirheumatic activity and other therapeutic applications . The molecular framework is analogous to that of other ethyl 4-aryl-6,7-dimethoxyquinoline-3-carboxylates, which are frequently utilized in Friedel-Crafts acylation and other cyclization reactions to construct complex polycyclic-fused quinoline systems for biological evaluation . This product is intended for laboratory research and further manufacturing of substances for research use only. It is not intended for personal, medicinal, or veterinary use.

Properties

IUPAC Name

ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-4-25-20(22)15-12-21-16-10-14(23-2)11-17(24-3)19(16)18(15)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARRKCAPZHVHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=C(C2=C1C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups with others, enabling the synthesis of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for creating more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic strategies .

Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate has been investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain pathogens.
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, related quinoline derivatives have shown significant antiproliferative effects in various cancer cell lines .

Medicinal Chemistry

This compound is being explored as a lead compound in drug development due to its promising biological activities. Its potential therapeutic effects are particularly relevant in treating diseases such as cancer and infections .

Case Study 1: Anticancer Activity

A study evaluated a series of quinoline derivatives similar to this compound for their anticancer properties. The results indicated that compounds with specific substituents at the phenyl ring displayed enhanced activity against prostate carcinoma cell lines. The most effective derivatives maintained significant activity levels compared to their simpler quinoline counterparts .

CompoundCell Line% Inhibition
3bDU14530.7%
3eH46032.5%
3cMCF725.4%

Case Study 2: Enzyme Inhibition

Research on the inhibition of human lactate dehydrogenase A (hLDHA) highlighted the importance of structural modifications in enhancing binding affinity to the enzyme. Docking studies indicated that specific modifications on the quinoline structure could lead to lower IC50 values, suggesting improved efficacy in inhibiting cancer cell metabolism .

CompoundIC50 (μM)Structure Type
15b<5U-shaped ester
13>10Non-U-shaped

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate 5,7-OCH₃, 4-Ph C₁₉H₁₇NO₄ 335.34 High lipophilicity, stable ester
Ethyl 5,7-dichloro-4-hydroxy-3-quinolinecarboxylate 5,7-Cl, 4-OH C₁₂H₉Cl₂NO₃ 285.90 Polar, H-bond donor
Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 5,7-CH₃, 4-O C₁₄H₁₅NO₃ 245.00 Oxo group, reduced polarity
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate 4-Cl, 5,7-CH₃ C₁₄H₁₄ClNO₂ 263.45 Chloro and methyl, moderate stability
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate 7-Cl, 4-OH, 2-CH₃ C₁₃H₁₂ClNO₃ 265.45 Methyl at 2, hydroxyl reactivity
Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate 4-OH, 2-Ph C₁₈H₁₅NO₃ 293.00 Phenyl at 2, altered π-interactions

Key Research Findings

Hydroxyl groups (e.g., ) introduce polarity and hydrogen-bonding capacity but may reduce metabolic stability compared to methoxy or methyl groups .

Positional Influence of Substituents :

  • The phenyl group at position 4 (target) vs. position 2 () alters spatial orientation, affecting binding to receptors or enzymes. For example, the 4-phenyl configuration may improve stacking in hydrophobic pockets.
  • Chlorine at position 4 () vs. 5,7-dichloro () modifies steric hindrance and electronic effects, influencing reactivity in nucleophilic substitutions.

Physicochemical Properties :

  • The target compound’s higher molecular weight (335.34 g/mol) and methoxy groups suggest greater lipophilicity than analogs like (245.00 g/mol) or (293.00 g/mol), impacting solubility and membrane permeability.
  • Esters with hydroxyl groups (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas methoxy groups offer steric protection, enhancing stability .

Biological Activity

Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, examining its mechanisms of action, synthesis, and various studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound belongs to the quinoline class of compounds, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent modifications to introduce the ethyl ester and methoxy groups.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1CyclizationAniline derivatives + α,β-unsaturated carbonyls60-70
2MethylationMethyl iodide + base80-85
3EsterificationEthanol + acid catalyst75-90

The mechanism of action for this compound involves its interaction with specific biological targets. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation and exhibit antimicrobial properties through disruption of microbial cell membranes or metabolic pathways .

Anticancer Properties

Several studies have investigated the anticancer activity of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
H460 (Lung)15.2
A-431 (Skin)20.3
HT-29 (Colon)22.1

In vitro assays reveal that the compound's antiproliferative effects are significantly enhanced by structural modifications, particularly the introduction of aryl groups at specific positions on the quinoline ring .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi. The compound's mechanism may involve interference with bacterial cell wall synthesis or function.

Table 3: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mLReference
E. coli32
S. aureus16
C. albicans64

Case Study 1: Anticancer Research

In a study published in Molecular Cancer Therapeutics, researchers explored the effects of this compound on H460 lung carcinoma cells. The results indicated a dose-dependent inhibition of cell proliferation along with induction of apoptosis as evidenced by increased caspase activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy against multiple strains of bacteria and fungi. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzophenones and ethyl acetoacetate derivatives. For example, a methanol-based reaction with catalytic ceric ammonium nitrate (CAN) at room temperature yields intermediates, which are purified via silica gel column chromatography (petroleum ether/EtOAc eluent) . Reaction optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading. TLC monitoring ensures reaction completion, while recrystallization from ethanol enhances purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Identifies aromatic protons (e.g., methoxy groups at δ ~3.8–4.0 ppm, quinoline protons at δ ~7.5–8.5 ppm) and ester functionalities (δ ~1.3–1.5 ppm for CH3, δ ~4.3–4.5 ppm for CH2) .
  • IR Spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and hydroxyl groups (if present, ~3200–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]+ for C21H20NO5: ~390 m/z) .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) ensures accurate structural determination. Key parameters include data collection at low temperature (e.g., 100 K) to minimize thermal motion and refinement against high-resolution data (R factor < 0.05). ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .

Advanced Research Questions

Q. How can regioselectivity challenges during ethylation or methoxy group introduction be addressed?

  • Methodological Answer : Regioselectivity in quinoline derivatives is influenced by electronic and steric factors. For example, substituent positioning on the quinoline core (e.g., electron-withdrawing groups at C-5/C-7) directs electrophilic attacks. Controlled reaction conditions (e.g., slow addition of alkylating agents in anhydrous DMF at 0°C) minimize by-products. Computational modeling (DFT) predicts reactive sites, guiding experimental design .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For instance, NMR may show averaged signals for tautomers, while SCXRD reveals a single conformation. To resolve this:

  • Perform variable-temperature NMR to detect equilibrium shifts.
  • Compare SCXRD bond lengths with DFT-optimized geometries .
  • Use heteronuclear correlation experiments (HSQC/HMBC) to confirm connectivity in solution .

Q. How can by-products from quinoline synthesis be systematically characterized and utilized?

  • Methodological Answer : By-products (e.g., regioisomers or decomposition products) are isolated via preparative HPLC or fractional crystallization. Structural elucidation combines MS/MS fragmentation patterns, 2D NMR (COSY, NOESY), and X-ray crystallography. For example, a novel by-product (e.g., ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate) was identified via 1H-13C HMBC correlations and refined using SHELXL .

Q. What advanced techniques improve the refinement of high-resolution crystallographic data for polymorphic forms?

  • Methodological Answer : For polymorphs, use:

  • High-pressure crystallization to access metastable forms.
  • TWINABS for twinned data correction.
  • Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) driving polymorphism .

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